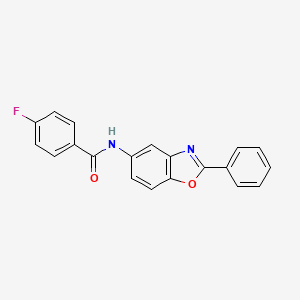
N-benzyl-9-(3-methylbutyl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of purine derivatives often involves multistep chemical processes that include alkylation, amidation, and substitutions. For example, the synthesis of N-methoxy-9-methyl-9H-purin-6-amines, a compound structurally related to our subject, involves N-methylation of known 6-chloropurines followed by chlorine displacement, showcasing the intricate steps involved in purine synthesis (Roggen & Gundersen, 2008). Similarly, compounds such as 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine illustrate the incorporation of halogenated phenyl groups into the purine core through careful selection of reagents and conditions (Ellsworth, Meriwether, & Mertel, 1989).
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their biochemical functionalities. Studies utilizing NMR, X-ray crystallography, and computational modeling provide insights into the tautomerism, stereochemistry, and electronic properties of these molecules. For instance, detailed structural analysis can reveal the presence of tautomeric forms and their distribution, which significantly impacts the compounds' reactivity and interaction with biological targets (Karskela & Lönnberg, 2006).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions, including alkylation, phosphorylation, and glycosylation, which modify their chemical properties and potential bioactivities. The reactivity towards different agents, such as nucleophiles or electrophiles, is determined by the substituents present on the purine ring and their electronic effects. Chemical modifications can enhance the compounds' biological activities or alter their physicochemical properties for better utility in research and therapeutic applications (Gundersen, Nissen‐meyer, & Spilsberg, 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of purine derivatives are essential for their practical applications. These properties can influence the compounds' stability, formulation, and delivery in biological systems. Crystallography studies provide valuable information on the molecular packing, hydrogen bonding, and molecular interactions within the crystal lattice, contributing to the understanding of the compounds' physical behavior (Xia, An, & Yin, 2009).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards specific reagents, and stability under various conditions, are pivotal for the application of purine derivatives in chemical synthesis and biological studies. Analytical techniques such as FTIR, NMR, and mass spectrometry are employed to characterize these compounds, elucidating their functional groups, molecular interactions, and reaction mechanisms (Vessally, Fereyduni, Shabrendi, & Esrafili, 2013).
Propiedades
IUPAC Name |
N-benzyl-9-(3-methylbutyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-13(2)8-9-22-12-21-15-16(19-11-20-17(15)22)18-10-14-6-4-3-5-7-14/h3-7,11-13H,8-10H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQIMTZJTGJCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-9-(3-methylbutyl)-9H-purin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5800348.png)

![1-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5800371.png)
![3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5800374.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5800382.png)

![1-[3-(2-nitrophenyl)acryloyl]indoline](/img/structure/B5800399.png)
![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)

![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5800415.png)
![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)
![2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5800446.png)
